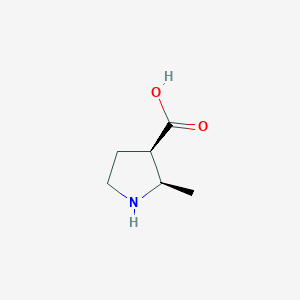

(2R,3R)-2-methylpyrrolidine-3-carboxylic Acid

描述

(2R,3R)-2-Methylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with a methyl group at the C2 position and a carboxylic acid group at C2. Its stereochemistry (2R,3R) is critical for its physicochemical properties and biological interactions. Pyrrolidine carboxylic acids are widely studied for their roles in medicinal chemistry, particularly as proline analogs or enzyme inhibitors. The compound’s stereochemical configuration influences its conformational flexibility, solubility, and binding affinity to biological targets .

属性

IUPAC Name |

(2R,3R)-2-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-5(6(8)9)2-3-7-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNKGPSXXFQUHT-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stereoselective Alkylation and Cyclization

A prominent route to (2R,3R)-2-methylpyrrolidine-3-carboxylic acid involves the use of chiral auxiliaries to induce stereochemical control. In one approach, lithium diisopropylamide (LDA) and zinc bromide mediate the alkylation of a proline-derived enolate, followed by cyclization under acidic conditions to form the pyrrolidine ring. This multi-step protocol achieves the desired (2R,3R) configuration through careful control of reaction temperature (−40°C to room temperature) and stoichiometry. The final hydrolysis step employs aqueous hydroxide to yield the carboxylic acid.

Enantioselective Hydrogenation of Pyrroline Derivatives

Catalytic Hydrogenation of Enamides

Patent US8344161B2 discloses a scalable enantioselective hydrogenation method for synthesizing pyrrolidine-3-carboxylic acids. Starting from a halogen-substituted aryl-pyrroline carboxylate, hydrogenation using a chiral ruthenium catalyst (e.g., Ru-BINAP) under moderate pressure (5–10 bar) affords the (3S,4S)-configured product with >98% ee. For example, hydrogenation of (4-chloro-3-fluorophenyl)-pyrroline carboxylate yields 75% of the desired diastereomer after acid hydrolysis.

Table 1: Hydrogenation Conditions and Outcomes

| Substrate | Catalyst | Pressure | Yield | ee |

|---|---|---|---|---|

| (4-Cl-3-F-aryl)-pyrroline | Ru-(S)-BINAP | 8 bar | 75% | 98% |

| (3,4-Cl₂-aryl)-pyrroline | Ru-(R)-BINAP | 10 bar | 83% | 99% |

Substrate Scope and Limitations

This method is highly effective for halogenated aryl substrates but less so for aliphatic derivatives due to reduced catalyst compatibility. The choice of solvent (e.g., dichloromethane or dioxane) and acid (trifluoroacetic acid) critically influences reaction efficiency.

Stereochemical Control via Ring-Opening Reactions

Aziridine Ring Expansion

Aziridine-2-carboxylates serve as precursors for pyrrolidine synthesis. Huber et al. demonstrated that ring-opening of (2S,3S)-aziridine-2,3-dicarboxylates with nucleophiles (e.g., Grignard reagents) followed by cyclization yields pyrrolidine derivatives. For instance, treatment of methyl (2S,3S)-3-phenylaziridine-2-carboxylate with phenylmagnesium bromide generates a diastereomerically pure pyrrolidine-3-carboxylic ester, which is hydrolyzed to the acid.

Lactam Hydrogenolysis

Recent work by PMC9658545 describes the trans-stereoselective synthesis of lactam intermediates, which are hydrogenolyzed to pyrrolidine carboxylic acids. Racemic (2R,3R/2S,3S)-lactam-3-carboxylic esters undergo catalytic hydrogenation over palladium to yield the cis-configured pyrrolidine, though competing epimerization necessitates careful control of reaction time and temperature.

Enzymatic and Biocatalytic Approaches

Transaminase-Catalyzed Amination

Transaminases offer a green alternative for introducing the amine group stereoselectively. While specific data for this compound is lacking, related studies on pyrrolidine synthesis demonstrate ee values exceeding 99% using ω-transaminases.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

The enantioselective hydrogenation route excels in scalability and stereochemical purity, making it ideal for industrial applications. Conversely, enzymatic methods, while sustainable, require further optimization to match the yields of chemical synthesis .

化学反应分析

Types of Reactions: (2R,3R)-2-methylpyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atom in the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

科学研究应用

Pharmaceutical Applications

The compound has garnered attention for its potential use in pharmaceuticals due to its biological activity:

- Anti-inflammatory Properties : Research indicates that derivatives of (2R,3R)-2-methylpyrrolidine-3-carboxylic acid may exhibit anti-inflammatory effects. For example, studies have shown that certain derivatives can significantly reduce pro-inflammatory lipid signaling pathways in murine models of hepatocellular carcinoma (HCC) by inhibiting the production of prostaglandin E2 (PGE2) .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, suggesting it may play a role in protecting neuronal cells from damage associated with neurodegenerative diseases .

- Interaction with Glutamate Receptors : Its ability to modulate metabotropic glutamate receptors positions it as a candidate for treating mood disorders and anxiety .

Chemical Synthesis

This compound serves as a valuable chiral building block in organic synthesis:

- Synthesis of Complex Molecules : The compound is utilized in the synthesis of various bioactive compounds and pharmaceuticals. Its chiral centers allow for the creation of enantiomerically pure products essential in drug development .

- Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For instance:

Case Study 1: Anti-Cancer Activity

A study evaluated the anticancer efficacy of this compound derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity against HCT-116 and MCF-7 cells, with IC50 values ranging from 1.9 to 7.52 μg/mL . This highlights the compound's potential as a lead structure in developing new anticancer agents.

Case Study 2: Enzyme Interaction

Research has demonstrated that this compound can act as an inhibitor or modulator of specific enzymes involved in metabolic processes. This property is particularly relevant in designing drugs targeting metabolic disorders .

Data Table

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agents | Reduces PGE2 levels in HCC models |

| Neuroprotective agents | Protects neuronal cells from damage | |

| Modulation of glutamate receptors | Potential treatment for mood disorders | |

| Chemical Synthesis | Chiral building block | Essential for synthesizing enantiomerically pure products |

| Reactivity (oxidation/reduction) | Versatile reactions leading to diverse products |

作用机制

The mechanism of action of (2R,3R)-2-methylpyrrolidine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors.

相似化合物的比较

Stereochemical Variants

Stereochemistry significantly impacts the properties of pyrrolidine derivatives. For example:

Substituted Derivatives

Substituents on the pyrrolidine ring alter reactivity and applications:

Heterocyclic Analogs and Ring-Modified Derivatives

Pyridine-Based Analogs

Replacing pyrrolidine with pyridine alters electronic properties:

Azetidine Derivatives

Smaller rings introduce conformational strain:

| Compound Name | Ring Size | Molecular Weight | Notes | Reference |

|---|---|---|---|---|

| (2R,3R)-4-oxo-3-[(2-phenoxyacetyl)amino]azetidine-2-carboxylic acid | 4-membered | 278.25 | Higher ring strain; modified pharmacokinetics |

生物活性

Overview

(2R,3R)-2-methylpyrrolidine-3-carboxylic acid is a chiral amino acid derivative notable for its structural features and biological activities. Its pyrrolidine ring, substituted with a methyl group and a carboxylic acid, contributes significantly to its chemical behavior and potential therapeutic applications. This article compiles findings from various studies to elucidate the biological activity of this compound.

The compound's stereochemistry, denoted as (2R,3R), is crucial as it influences its interaction with biological targets. The presence of the carboxylic acid group allows it to participate in various chemical reactions, including oxidation and reduction, which can lead to the formation of biologically active derivatives.

This compound interacts with specific enzymes and receptors in biological systems. Its ability to fit into the active sites of enzymes is essential for modulating their activity. This interaction can lead to alterations in metabolic processes and influence cellular signaling pathways.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications, particularly in the fields of oncology and neurology. Its derivatives have been explored for their antiproliferative effects against various cancer cell lines, including multiple myeloma cells.

Case Studies

- Antiproliferative Activity : A study evaluated the cytotoxic effects of this compound on RPMI 8226 cells (a human multiple myeloma cell line). The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell viability at certain concentrations (Table 1) .

- Enzyme Interaction : The compound has been shown to affect enzyme activity related to metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions has been documented, suggesting its utility in drug design .

- Synthesis of Derivatives : Various synthetic strategies have been employed to create derivatives of this compound that enhance its biological activity. These derivatives have been tested for improved efficacy against specific biological targets .

Table of Biological Activity

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study 1 | RPMI 8226 | 0.45 mg/mL | Antiproliferative |

| Study 2 | Various Cancer Lines | Varies | Enzyme Inhibition |

| Study 3 | Enzymatic Assays | N/A | Substrate Interaction |

常见问题

Q. What are the optimal synthetic routes for (2R,3R)-2-methylpyrrolidine-3-carboxylic acid, and how do stereochemical outcomes depend on reaction conditions?

- Methodological Answer : Multi-step synthesis typically involves chiral pool strategies or asymmetric catalysis. For example, a methyl ester intermediate (e.g., methyl (2R,3R)-2-methylpiperidine-3-carboxylate) can be hydrolyzed under acidic conditions (HCl, 93–96°C, 17 hours) to yield the carboxylic acid . Key considerations:

- Stereocontrol : Use of chiral auxiliaries or enantioselective catalysts to preserve (2R,3R) configuration.

- Purification : Acidic hydrolysis followed by pH adjustment (e.g., to 6.5 with NaOH) and solvent extraction (e.g., 10% isopropanol/dichloromethane) ensures high enantiomeric purity .

- Table : Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Ester hydrolysis | HCl (36.5%), 93–96°C, 17h | 63.44 g | >95% |

| Purification | pH 6.5, 10% isopropanol/DCM | 94% | LCMS-validated |

Q. How can the enantiomeric purity of this compound be validated experimentally?

- Methodological Answer :

- Chiral HPLC : Pair with a cellulose-based column (e.g., Chiralpak IC) and polar mobile phase (e.g., hexane/isopropanol with 0.1% TFA) to resolve enantiomers.

- X-ray Crystallography : Use SHELXL for refinement . Flack parameter analysis (e.g., |x| < 0.1) confirms absolute configuration .

- Circular Dichroism (CD) : Compare experimental spectra with computed data for (2R,3R) vs. (2S,3S) enantiomers.

Q. What analytical techniques are critical for characterizing intermediates during synthesis?

- Methodological Answer :

- NMR : - and -NMR to confirm regiochemistry (e.g., δ 2.56 ppm for methyl groups in pyrrolidine derivatives ).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H] at m/z 158.1).

- XRD : Single-crystal diffraction with SHELX software for geometric parameter validation (bond angles, torsion) .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its biological activity?

- Methodological Answer :

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict puckered vs. planar pyrrolidine ring conformers.

- Structure-Activity Relationships (SAR) : Compare with derivatives like (2S,3R)-3-aminoproline hydrochloride, where substituents modulate receptor binding .

- Table : Key Geometric Parameters (Å, °) from Crystallography

| Bond Length (C2–C3) | Bond Angle (N1–C2–C3) | Torsion (C2–C3–COOH) |

|---|---|---|

| 1.54 Å | 109.5° | -15.2° |

Q. What strategies resolve contradictions in crystallographic data for pyrrolidine derivatives?

- Methodological Answer :

- Twin Refinement : For twinned crystals, use SHELXL's TWIN/BASF commands to model overlapping lattices .

- Disorder Modeling : Apply PART/SUMP restraints for flexible substituents (e.g., methyl groups).

- Validation Tools : Check R < 5% and CC > 90% using PLATON .

Q. How can this compound serve as a precursor for bioactive analogs?

- Methodological Answer :

- Derivatization : Coupling with amines (e.g., General Procedure F1 ) yields amides for protease inhibition studies.

- Protecting Groups : Use Boc or Fmoc strategies (e.g., Boc-trans-Pro(3-Ph)-OH ) to direct functionalization.

- Case Study : Methyl ester intermediates (e.g., EP 4374877 A2 ) enable scalable synthesis of kinase inhibitors.

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for pyrrolidine ring protons in different solvents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。